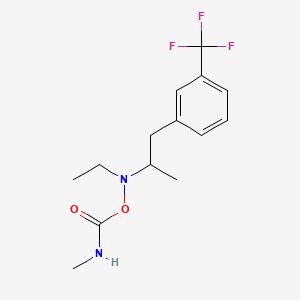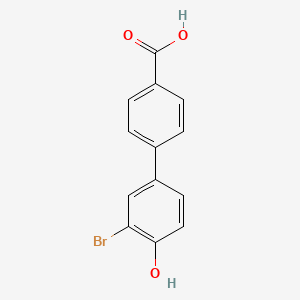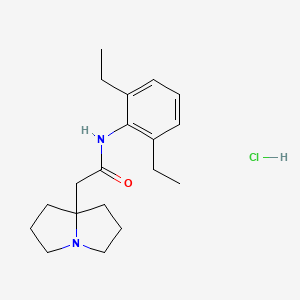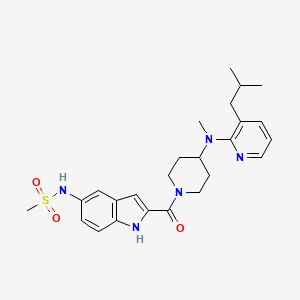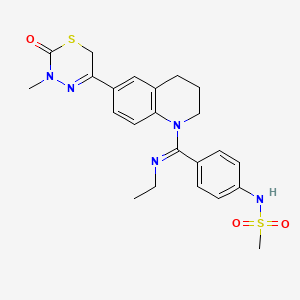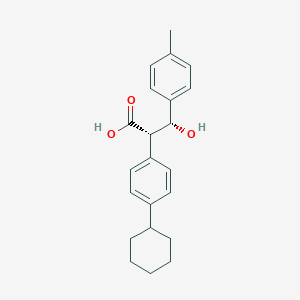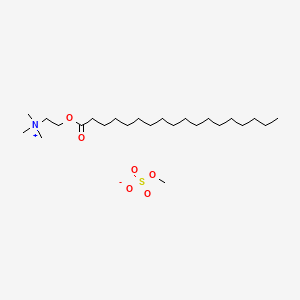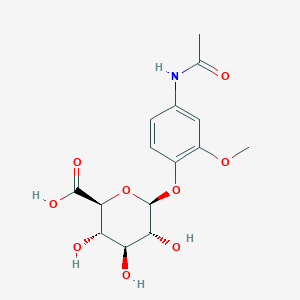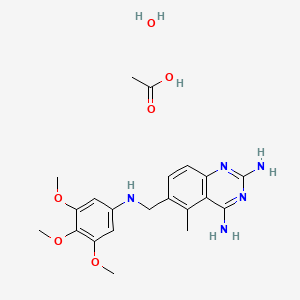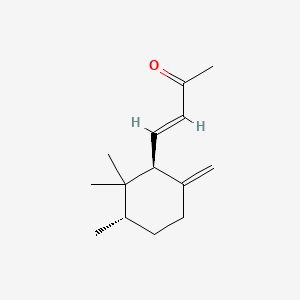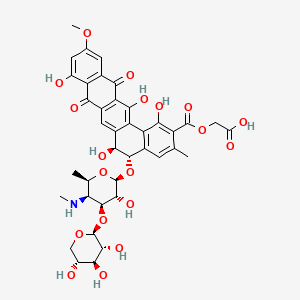
Ivabradine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivabradine hydrobromide is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta blockers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ivabradine hydrobromide typically starts from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. The process involves several steps, including the reaction of iodopropyl-benzazepinone derivative with (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by hydrogenation to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high yield and purity. The process includes crystallization and purification steps to obtain the compound in its desired crystalline form .
化学反応の分析
Types of Reactions
Ivabradine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ivabradine N-oxide, while reduction may yield this compound .
科学的研究の応用
Ivabradine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of pacemaker current inhibition.
Biology: It is used to investigate the physiological effects of heart rate reduction.
Medicine: It is used in clinical trials to evaluate its efficacy in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the production of heart rate-lowering medications
作用機序
Ivabradine hydrobromide exerts its effects by selectively inhibiting the pacemaker current in the sinoatrial node. This inhibition slows the diastolic depolarization slope of sinoatrial node cells, thereby reducing the heart rate. The molecular targets involved include hyperpolarization-activated cyclic nucleotide-gated channels, which are responsible for the pacemaker current .
類似化合物との比較
Similar Compounds
Beta blockers: These compounds also reduce heart rate but have different mechanisms of action and side effects.
Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.
Uniqueness
Ivabradine hydrobromide is unique in its selective inhibition of the pacemaker current without affecting other ion channels. This selective action results in fewer side effects compared to beta blockers and calcium channel blockers .
特性
CAS番号 |
1190604-70-6 |
|---|---|
分子式 |
C27H37BrN2O5 |
分子量 |
549.5 g/mol |
IUPAC名 |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide |
InChI |
InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |
InChIキー |
ZVSIMBFKBQCPEX-ZMBIFBSDSA-N |
異性体SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br |
正規SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



